4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine
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Description
4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Analysis
- The compound exhibits a distinct square-planar geometry and crystal structure, with the piperidine ring adopting a chair conformation. This structural aspect is crucial for its potential applications in medicinal chemistry and materials science (Kritchenkov et al., 2013).
Antimicrobial Properties
- Derivatives of this compound have demonstrated antimicrobial activities. This indicates its potential use in the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Başoğlu et al., 2013).
Application in Cancer Research
- Some derivatives have shown promise in molecular docking studies as EGFR inhibitors, which are crucial in cancer treatment. This suggests potential applications in the development of novel anti-cancer drugs (Karayel, 2021).
Molecular Stability and Conformational Analyses
- Detailed studies on the stability and conformations of related compounds contribute to understanding their interaction mechanisms at the molecular level. This is important for drug design and development (Kumara et al., 2017).
Pharmacological Effects
- Research on analogs of this compound has explored their effects on neurotransmitter systems, which is vital for the development of new neurological or psychiatric drugs (Craven et al., 1994).
Synthesis and Applications in Imaging
- Synthesis of radiolabeled derivatives offers potential applications in positron emission tomography (PET) imaging, which is significant in medical diagnostics and research (Kumar et al., 2004).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-30-21-9-7-20(8-10-21)25-26-23(32-27-25)17-19-12-14-28(15-13-19)24(29)11-6-18-4-3-5-22(16-18)31-2/h3-5,7-10,16,19H,6,11-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOMFGWQXSUMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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